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Compound of Interest

Compound Name: 4-Bromocyclohexanone

Cat. No.: B110694

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Bromocyclohexanone (CAS No. 22460-52-2), a key intermediate in organic synthesis. The
document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data of this compound.

Please note: Experimentally obtained spectra for 4-Bromocyclohexanone are not readily
available in public-domain databases. The data presented herein is predicted based on the
compound's structure and spectroscopic data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Bromocyclohexanone.
These predictions are derived from the analysis of its structural features and comparison with
similar halogenated cyclohexanones.

Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~45-4.7 m 1H H-4 (CH-Br)

~2.8-3.0 m 2H H-2a, H-6a (axial)
H-2e, H-6e

~2.4-26 m 2H .
(equatorial)

~2.2-24 m 2H H-3a, H-5a (axial)
H-3e, H-5e

~2.0-2.2 m 2H .
(equatorial)

Note: The chemical shifts are approximate. The protons on the cyclohexanone ring are

expected to show complex splitting patterns (m = multiplet) due to coupling with adjacent

protons.

Predicted *C NMR Data (125 MHz, CDCls)

Chemical Shift (6) ppm Assignment
~208 - 212 C=0 (C-1)
~50 - 55 CH-Br (C-4)
~40 - 45 CHz (C-2, C-6)
~35-40 CH:z (C-3, C-5)

Note: The carbonyl carbon (C=0) is expected to have the largest chemical shift. The carbon

bearing the bromine atom (CH-Br) will also be significantly downfield.

Predicted IR Data (Thin Film/KBr)
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Wavenumber (cm~?) Intensity Assignment

~2950 - 2850 Medium-Strong C-H (sp?) stretching
~1715- 1725 Strong C=0 (ketone) stretching[1]
~1450 Medium CHz scissoring

~550 - 650 Medium-Strong C-Br stretching

Note: The most characteristic peak in the IR spectrum of 4-Bromocyclohexanone is the
strong absorption of the carbonyl group (C=0) of the cyclohexanone ring.[1]

ELe_dlsje_d_Mass_Sp_e_chQmﬂuLDateL(ELM_S\

Relative Intensity (%) Assignment
176/178 ~50/~50 [M]* (Molecular ion)
97 ~100 [M - Br]*
69 Moderate [CaHsO]*
55 Moderate [CaH7]+

Note: A characteristic feature in the mass spectrum will be the presence of two molecular ion
peaks of nearly equal intensity, [M]* and [M+2]*, at m/z 176 and 178, respectively. This is due
to the natural isotopic abundance of bromine (°Br and 81Br).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the carbon-hydrogen framework of

4-Bromocyclohexanone.

Methodology:
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o Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromocyclohexanone in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard.

e Instrumentation: Utilize a 500 MHz NMR spectrometer.
e 'H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Set the spectral width to cover the range of -2 to 12 ppm.
o Use a 90° pulse angle with a relaxation delay of 1-2 seconds.
o Collect 16-32 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the range of 0 to 220 ppm.
o Use a 45° pulse angle with a relaxation delay of 2-5 seconds.
o Collect 1024-4096 scans to achieve an adequate signal-to-noise ratio.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Calibrate the spectra using the
TMS signal at 0.00 ppm for *H NMR and the CDCls solvent peak at 77.16 ppm for 3C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Bromocyclohexanone, particularly the
ketone carbonyl group.

Methodology:

o Sample Preparation (Thin Solid Film):
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o Dissolve a small amount (a few milligrams) of 4-Bromocyclohexanone in a volatile
solvent like dichloromethane or acetone.

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the
plate.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of the clean, empty sample compartment.

[¢]

Place the salt plate with the sample film in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

[e]

Co-add 16-32 scans to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Obijective: To determine the molecular weight and fragmentation pattern of 4-
Bromocyclohexanone.

Methodology:

o Sample Introduction: Introduce a dilute solution of 4-Bromocyclohexanone in a volatile
organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

 lonization: Utilize Electron lonization (EIl) at 70 eV.

 Instrumentation: Employ a high-resolution mass spectrometer, such as a magnetic sector or
time-of-flight (TOF) analyzer.

o Data Acquisition:
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o Scan a mass range of m/z 40-300.

o The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
major fragment ions. The relative intensities of the peaks provide information about the
stability of the ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-Bromocyclohexanone.
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Sample Preparation
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 4-
Bromocyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110694#spectroscopic-data-of-4-
bromocyclohexanone-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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